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Introduction
Taniborbactam (formerly VNRX-5133) is an investigational, bicyclic boronate β-lactamase

inhibitor (BLI) being developed to combat antibiotic resistance in Gram-negative bacteria.[1][2]

Its significance lies in its broad spectrum of activity, which includes inhibition of both serine-β-

lactamases (SBLs) of Ambler classes A, C, and D, and metallo-β-lactamases (MBLs) of class

B.[2][3] This positions taniborbactam as a promising agent to restore the efficacy of β-lactam

antibiotics against multidrug-resistant pathogens, a critical challenge in modern medicine. This

guide provides a comprehensive overview of the chemical structure, properties, and

mechanism of action of taniborbactam.

Chemical Structure and Properties
Taniborbactam is a synthetic organic molecule containing a unique bicyclic boronate core,

which is crucial for its inhibitory activity.[4]
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Identifier Value

IUPAC Name

(3R)-3-[[2-[4-(2-

Aminoethylamino)cyclohexyl]acetyl]amino]-2-

hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-

carboxylic acid[5]

CAS Number 1613267-49-4[5]

Molecular Formula C₁₉H₂₈BN₃O₅[6]

Molecular Weight 389.26 g/mol [6]

Synonyms VNRX-5133, VNRX5133[5][7]

Physicochemical Properties

The following table summarizes key physicochemical properties of taniborbactam. It is

important to note that some of these values are predicted based on computational models.

Property Value Source

Water Solubility 0.111 mg/mL (Predicted) ALOGPS[6]

logP -0.95 (Predicted) ALOGPS[6]

pKa (Strongest Acidic) 3.78 (Predicted) ChemAxon[6]

pKa (Strongest Basic) 10.38 (Predicted) ChemAxon[6]

Polar Surface Area 133.91 Å² (Predicted) ChemAxon[6]

Hydrogen Bond Donors 5 (Predicted) ChemAxon[6]

Hydrogen Bond Acceptors 7 (Predicted) ChemAxon[6]

Rotatable Bond Count 7 (Predicted) ChemAxon[6]

Mechanism of Action
Taniborbactam's primary mechanism of action is the inhibition of bacterial β-lactamase

enzymes. These enzymes are the primary defense mechanism of many resistant bacteria
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against β-lactam antibiotics like penicillins and cephalosporins. By inactivating these enzymes,

taniborbactam restores the antibiotic's ability to bind to its target, the penicillin-binding proteins

(PBPs), thereby disrupting bacterial cell wall synthesis and leading to cell death.

Taniborbactam exhibits a dual mechanism of inhibition:

Serine-β-Lactamases (SBLs): It acts as a reversible covalent inhibitor. The boron atom forms

a covalent bond with the catalytic serine residue in the active site of the SBL, leading to a

stable but reversible complex. This prolonged residence time in the active site effectively

sequesters the enzyme.[2][3]

Metallo-β-Lactamases (MBLs): Against MBLs, which utilize zinc ions for catalysis,

taniborbactam acts as a competitive inhibitor.[2] It binds to the active site, preventing the

substrate from accessing the catalytic zinc ions.

The following diagram illustrates the general mechanism of β-lactamase inhibition by

taniborbactam, leading to the potentiation of a β-lactam antibiotic's activity.
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Caption: Mechanism of action of taniborbactam in overcoming β-lactamase mediated

resistance.

In Vitro Inhibitory Activity
Taniborbactam has demonstrated potent inhibition against a wide range of β-lactamase

enzymes, as evidenced by its low half-maximal inhibitory concentration (IC₅₀) and inhibition
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constant (Kᵢ) values.

Table of IC₅₀ Values for Taniborbactam Against Various β-Lactamases

β-Lactamase Target Enzyme Class IC₅₀ (nM)

KPC-2 A 30[5]

AmpC C 32[5]

OXA-48 D 42[5]

VIM-2 B 20[5]

Table of Kᵢ Values for Taniborbactam Against Serine and Metallo-β-Lactamases

β-Lactamase Enzyme Class Kᵢ (µM)

SHV-5 A 0.002 - 0.017[8]

KPC-2 A 0.002 - 0.017[8]

CTX-M-15 A 0.002 - 0.017[8]

P99 AmpC C 0.002 - 0.017[8]

VIM-2 B 0.019[8]

NDM-1 B 0.081[8]

Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and specific assays of

taniborbactam are often proprietary. However, the scientific literature provides a general outline

of the methodologies employed.

Synthesis of Taniborbactam
The synthesis of taniborbactam is a multi-step process. A key strategic element involves the

Matteson homologation, a method for the stereospecific synthesis of α-chloro boronic esters,
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which serves as a crucial intermediate.[1] The general workflow can be conceptualized as

follows:

Starting Materials
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Caption: Generalized synthetic workflow for taniborbactam.

Methodology Outline:

Preparation of the Boronate Ester: The synthesis typically begins with a functionalized

benzoic acid derivative which is converted into a boronate ester.

Matteson Homologation: The boronate ester undergoes Matteson homologation to introduce

a chloromethyl group with stereochemical control, forming a key α-chloro boronic ester

intermediate.[1]

Side Chain Synthesis: A separate synthetic route is used to prepare the

cyclohexylaminoethylacetyl side chain.

Coupling and Deprotection: The α-chloro boronic ester is then coupled with the synthesized

side chain. Subsequent deprotection steps yield the final taniborbactam molecule.

β-Lactamase Inhibition Assay (General Protocol)
The inhibitory activity of taniborbactam against various β-lactamases is typically determined

using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin.

Methodology Outline:

Enzyme and Inhibitor Preparation: Purified β-lactamase enzyme and a dilution series of

taniborbactam are prepared in a suitable buffer (e.g., phosphate buffer).

Pre-incubation: The enzyme is pre-incubated with varying concentrations of taniborbactam

for a defined period to allow for inhibitor binding.
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Initiation of Reaction: The reaction is initiated by the addition of the chromogenic substrate

(e.g., nitrocefin).

Measurement of Hydrolysis: The hydrolysis of the substrate is monitored by measuring the

change in absorbance at a specific wavelength over time using a spectrophotometer.

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The

IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then

determined by plotting the reaction rates against the inhibitor concentrations and fitting the

data to a suitable dose-response curve. For determining the Kᵢ value, kinetic parameters are

measured at various substrate and inhibitor concentrations and the data is fitted to

appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).

Conclusion
Taniborbactam represents a significant advancement in the fight against antibiotic-resistant

bacteria. Its broad-spectrum activity, encompassing both serine- and metallo-β-lactamases,

addresses a critical unmet medical need. The data presented in this guide underscore its

potent inhibitory properties and provide a foundational understanding for researchers and drug

development professionals. Further clinical development will be crucial in establishing the

therapeutic role of taniborbactam in treating serious Gram-negative infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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